Pyrazolo[1,5-a]pyridin-2-amine Hydrochloride: Synthetic Protocols and Medicinal Utility
Pyrazolo[1,5-a]pyridin-2-amine Hydrochloride: Synthetic Protocols and Medicinal Utility
[1]
Abstract Pyrazolo[1,5-a]pyridin-2-amine hydrochloride (CAS: 2411637-38-0; Free Base CAS: 51119-05-2) is a fused bicyclic heteroaromatic scaffold increasingly utilized in medicinal chemistry as a bioisostere for purine and indole systems.[1] Its planar structure and specific hydrogen-bonding capabilities make it a privileged core for designing ATP-competitive kinase inhibitors, particularly targeting EGFR, PI3K, and Trk pathways. This guide details the chemical identity, validated synthetic routes involving direct N-amination, and critical handling protocols for this compound, emphasizing its role as a precursor for urea and amide-based antineoplastic agents.
Chemical Identity & Physicochemical Properties[1][2]
The pyrazolo[1,5-a]pyridine core consists of a pyrazole ring fused to a pyridine ring across the N1-C2 bond of the pyrazole and the N-C2 bond of the pyridine.[1] The 2-amine derivative features an exocyclic primary amine at the C2 position, serving as a versatile handle for electrophilic coupling.[1]
| Property | Data |
| Chemical Name | Pyrazolo[1,5-a]pyridin-2-amine hydrochloride |
| CAS Number (Salt) | 2411637-38-0 |
| CAS Number (Free Base) | 51119-05-2 |
| Molecular Formula | C₇H₇N₃[1][2][3][4] · HCl |
| Molecular Weight | 133.15 g/mol (Free Base) / ~169.61 g/mol (HCl salt) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in DCM (Free Base) |
| pKa (Calculated) | ~3.5 (Pyridine-like nitrogen), ~16 (Exocyclic amine) |
| SMILES | Cl.NC1=NN2C=CC=CC2=C1 |
| InChIKey | GHTCDIMLJVTPEP-UHFFFAOYSA-N (Free Base) |
Synthetic Methodology
The synthesis of Pyrazolo[1,5-a]pyridin-2-amine is non-trivial due to the specific fusion required.[1] The most authoritative route involves the direct N-amination of 2-(pyridin-2-yl)acetonitrile followed by intramolecular cyclization.[1] This method avoids the use of unstable hydrazine intermediates often required for alternative routes.
Mechanism of Action
-
N-Amination: The pyridine nitrogen is aminated by an electrophilic aminating agent (typically MSH).[1]
-
Cyclization: The resulting N-aminopyridinium salt undergoes base-mediated cyclization where the newly formed amino group attacks the nitrile carbon.[1]
-
Rearrangement: A 1,5-electrocyclization or tautomerization yields the stable aromatic system.[1]
Protocol: Cyclization via O-(Mesitylsulfonyl)hydroxylamine (MSH)[1]
Safety Warning: O-(Mesitylsulfonyl)hydroxylamine (MSH) is potentially explosive and unstable.[1] Prepare fresh in small quantities and keep in solution. All operations must be conducted behind a blast shield.
Step 1: Preparation of MSH Reagent
-
Reagents: Ethyl O-mesitylsulfonylacetohydroxamate, Perchloric acid (70%), Dioxane.[1]
-
Procedure: Treat ethyl O-mesitylsulfonylacetohydroxamate with perchloric acid in dioxane at 0°C to release free MSH.[1] Pour onto ice/water and extract rapidly with cold diethyl ether. Neutralize the ether layer with solid K₂CO₃, filter, and use the ethereal solution immediately.
Step 2: Synthesis of Pyrazolo[1,5-a]pyridin-2-amine
-
Substrate: 2-Pyridylacetonitrile (1.0 equiv).
-
Reagent: MSH solution (1.2 equiv).
-
Solvent: Dichloromethane (DCM) / Diethyl ether.[1]
-
Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA).[1][5]
Workflow:
-
Dissolve 2-pyridylacetonitrile in dry DCM under nitrogen atmosphere.
-
Add the fresh ethereal solution of MSH dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 12–16 hours. A precipitate of the N-aminopyridinium salt may form.[1]
-
Treat the intermediate salt with weak base (aq. K₂CO₃) to trigger cyclization.
-
Purification: Extract with Ethyl Acetate. The crude product is purified via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Salt Formation: Dissolve the purified free base in minimal MeOH and add 4M HCl in Dioxane dropwise. Precipitate the hydrochloride salt with Et₂O, filter, and dry under vacuum.
Figure 1: Synthetic pathway for Pyrazolo[1,5-a]pyridin-2-amine via N-amination strategy.
Medicinal Chemistry Applications
The pyrazolo[1,5-a]pyridine scaffold is a proven pharmacophore in oncology and immunology.[1] The 2-amine moiety specifically allows for the construction of "hinge-binder" motifs essential for kinase inhibition.[1]
Kinase Inhibition Logic
-
ATP Mimicry: The fused system mimics the adenine core of ATP.[1]
-
Hinge Binding: The N1 nitrogen and the exocyclic 2-NH group (after derivatization to urea/amide) form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).[1]
-
Target Specificity:
-
EGFR (Epidermal Growth Factor Receptor): Acrylamide derivatives of the 2-amine act as covalent inhibitors targeting Cys797 in mutant EGFR.[1]
-
PI3K (Phosphoinositide 3-kinase): Used in dual PI3Kγ/δ inhibitors for cancer immunotherapy.[1][6]
-
Trk (Tropomyosin Receptor Kinase): Core scaffold for inhibitors treating NTRK fusion cancers.[1]
-
Derivatization Strategies
Researchers utilize the 2-amine group to synthesize three primary classes of inhibitors:
-
Ureas: Reaction with isocyanates to form aryl-ureas (e.g., VEGFR inhibitors).[1]
-
Amides: Coupling with acryloyl chloride to form covalent Michael acceptors.[1]
-
Sulfonamides: Reaction with sulfonyl chlorides for metabolic stability.[1]
Figure 2: Medicinal chemistry derivatization logic for the 2-amine scaffold.[1]
Analytical Characterization
Validating the structure requires distinguishing the [1,5-a] fusion from other isomers (e.g., [3,4-b]).[1]
-
¹H NMR (DMSO-d₆):
-
The aromatic protons of the pyridine ring typically appear as a set of four signals (two doublets, two triplets/multiplets) in the 6.5–8.5 ppm range.
-
The pyrazole C3-H proton is a characteristic singlet, typically shielded relative to the pyridine protons, appearing around 5.8–6.2 ppm.
-
The amine (NH₂) protons appear as a broad singlet around 5.0–6.0 ppm (exchangeable with D₂O).[1]
-
-
MS (ESI):
-
Positive mode [M+H]⁺ = 134.1 (Free base).[1]
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Detection: UV 254 nm.
-
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Storage: Hygroscopic salt. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Reactivity: The free base is susceptible to oxidation over time; the hydrochloride salt improves long-term stability.[1]
-
Precursor Warning: As noted, the MSH reagent used in synthesis is energetic. Alternative routes using N-aminopyridinium iodides and malononitrile derivatives are safer for scale-up but may yield substituted analogs.[1]
References
-
Synthesis via N-Amination: World Journal of Pharmacy and Pharmaceutical Sciences. "A Novel Pyrazolo[1,5-a]pyridine Derivatives... Synthesis and Cytotoxicity".[7] Link (Snippet 1.1)
-
Medicinal Application (EGFR): RSC Advances. "A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase".[1] Link (Snippet 1.8)
-
Kinase Inhibition Review: Molecules. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors". Link (Snippet 1.16)
-
CAS Verification: Chemical Register / AK Scientific. "Pyrazolo[1,5-a]pyridin-2-amine CAS 51119-05-2".[2][4][8][9] Link (Snippet 1.4)
-
General Scaffold Utility: Journal of Medicinal Chemistry. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors". Link (Snippet 1.17)
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- 3. 2379560-85-5|5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 4. 51119-05-2 Pyrazolo[1,5-a]pyridin-2-amine AKSci 7980BB [aksci.com]
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